molecular formula C8H4BrIN2O B13516200 2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole

2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole

Cat. No.: B13516200
M. Wt: 350.94 g/mol
InChI Key: XMEBHTRGKGECBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group at the 2-position and an iodine atom at the 5-position of the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine or iodine atoms are replaced by other aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the halogen atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(4-azidophenyl)-5-iodo-1,3,4-oxadiazole, while a Suzuki-Miyaura coupling reaction with phenylboronic acid would produce 2-(4-phenylphenyl)-5-iodo-1,3,4-oxadiazole.

Scientific Research Applications

2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl and iodine groups can enhance its binding affinity and specificity. In materials science, its electronic properties are exploited to improve the performance of electronic devices.

Comparison with Similar Compounds

2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole can be compared with other similar compounds such as:

    2-(4-Bromophenyl)-1,3,4-oxadiazole: Lacks the iodine atom, which may affect its reactivity and electronic properties.

    2-(4-Iodophenyl)-5-bromo-1,3,4-oxadiazole: The positions of the bromine and iodine atoms are reversed, which can influence its chemical behavior and applications.

    2-Phenyl-5-iodo-1,3,4-oxadiazole: Lacks the bromine atom, which may reduce its potential for certain types of chemical reactions.

The uniqueness of this compound lies in the combination of the bromophenyl and iodine groups, which confer specific reactivity and properties that can be tailored for various applications.

Biological Activity

2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound is characterized by the presence of bromine and iodine substituents on the phenyl and oxadiazole rings, respectively. This structural configuration is believed to enhance its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, a series of 1,3,4-oxadiazoles exhibited significant cytotoxic effects against various cancer cell lines. In particular, derivatives similar to this compound demonstrated promising results against human colon adenocarcinoma (HT-29) and ovarian adenocarcinoma (OVXF 899) cell lines.

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
2-(4-Bromophenyl)-5-iodo-OxadiazoleHT-292.76
OVXF 8999.27
PXF 17521.143

The above table summarizes the IC50 values for selected cell lines, indicating that the compound exhibits significant potency against ovarian and renal cancer cells .

Antimicrobial Activity

Oxadiazoles have also been studied for their antimicrobial properties. The compound's structural features contribute to its effectiveness against a range of bacterial strains. Research indicates that derivatives of oxadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
2-(4-Bromophenyl)-5-iodo-OxadiazoleStaphylococcus aureus0.50 µg/mL
Escherichia coli0.75 µg/mL

The above findings suggest that this compound has significant bactericidal effects, comparable to traditional antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazoles has been explored through various in vivo models. Compounds similar to this compound have shown promising results in reducing inflammation in carrageenan-induced edema models.

Table 3: Anti-inflammatory Activity

CompoundPercentage Inhibition (%) at 20 mg/kg
2-(4-Bromophenyl)-5-iodo-Oxadiazole61.9
Indomethacin64.3

This data indicates that the compound possesses anti-inflammatory properties comparable to indomethacin, a standard anti-inflammatory drug .

Case Studies

Several case studies have been conducted to further understand the biological activity of oxadiazoles:

  • Anticancer Study : A study evaluated a series of oxadiazole derivatives for their anticancer activity against multiple tumor cell lines. The results indicated that modifications in the substituents significantly impacted their potency and selectivity towards specific cancer types .
  • Antimicrobial Evaluation : Another study focused on the antibacterial activity of oxadiazole derivatives against resistant bacterial strains. The findings showed that certain modifications enhanced their efficacy against multi-drug resistant strains .
  • Inflammation Model : Research involving carrageenan-induced paw edema in rats demonstrated that specific oxadiazole derivatives effectively reduced inflammation and pain without significant ulcerogenic effects .

Properties

Molecular Formula

C8H4BrIN2O

Molecular Weight

350.94 g/mol

IUPAC Name

2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole

InChI

InChI=1S/C8H4BrIN2O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H

InChI Key

XMEBHTRGKGECBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)I)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.